molecular formula C17H14Cl2N6O B11038501 4'-amino-6'-[(2,3-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

4'-amino-6'-[(2,3-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

Cat. No.: B11038501
M. Wt: 389.2 g/mol
InChI Key: DVNRGNGNLHKJCU-UHFFFAOYSA-N
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Description

    4’-amino-6’-[(2,3-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one: , belongs to the class of indole derivatives.

  • The indole scaffold is an important heterocyclic system found in various synthetic drug molecules and natural compounds.
  • Physically, it appears as a crystalline, colorless compound with a specific odor.
  • The compound’s structure includes an indole nucleus, a dichlorophenyl group, and a spiro-triazinone moiety.
  • Preparation Methods

      Synthetic Routes: GW4064 can be synthesized through various methods, including multistep organic synthesis.

      Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve cyclization reactions and functional group transformations.

      Industrial Production: While not widely produced industrially, research laboratories synthesize GW4064 for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: GW4064 undergoes various reactions due to its indole and triazinone moieties.

      Common Reagents: Reagents like Lewis acids, bases, and oxidants are employed.

      Major Products: Oxidation, reduction, and substitution reactions yield derivatives with altered pharmacological properties.

  • Scientific Research Applications

      Chemistry: GW4064 serves as a valuable tool in studying nuclear receptors, particularly the farnesoid X receptor (FXR).

      Biology: It modulates FXR activity, impacting bile acid homeostasis, lipid metabolism, and inflammation.

      Medicine: GW4064’s potential therapeutic applications include treating metabolic disorders, liver diseases, and cancer.

      Industry: Although not directly used in industry, its study informs drug development.

  • Mechanism of Action

      FXR Activation: GW4064 selectively activates FXR, a nuclear receptor involved in bile acid regulation.

      Pathways: It modulates gene expression related to bile acid synthesis, transport, and metabolism.

  • Comparison with Similar Compounds

      Uniqueness: GW4064’s spiro-triazinone structure distinguishes it from other indole derivatives.

      Similar Compounds: Related compounds include indole-based drugs (e.g., tryptophan, LSD) and other FXR agonists.

    Properties

    Molecular Formula

    C17H14Cl2N6O

    Molecular Weight

    389.2 g/mol

    IUPAC Name

    2-amino-6-(2,3-dichloroanilino)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one

    InChI

    InChI=1S/C17H14Cl2N6O/c1-25-12-8-3-2-5-9(12)17(14(25)26)23-15(20)22-16(24-17)21-11-7-4-6-10(18)13(11)19/h2-8H,1H3,(H4,20,21,22,23,24)

    InChI Key

    DVNRGNGNLHKJCU-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=C(C(=CC=C4)Cl)Cl)N

    Origin of Product

    United States

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